6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is an organic compound that belongs to the bipyridine family. This compound is characterized by its unique structure, which includes a carbonitrile group and an oxo group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the reaction of 2,3’-bipyridine with suitable reagents to introduce the oxo and carbonitrile groups. One common method involves the use of cyanoacetic acid and a suitable oxidizing agent to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form different derivatives.
Substitution: The carbonitrile group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile involves its interaction with specific molecular targets. For example, as a phosphodiesterase inhibitor, it increases cyclic adenosine monophosphate (cAMP) levels, leading to various physiological effects such as increased cardiac contractility and vasodilation . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile.
Amrinone: 1,6-Dihydro-6-oxo-[3,4’-bipyridine]-5-carboxamide.
Uniqueness
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific structural features, such as the presence of both an oxo group and a carbonitrile group.
Eigenschaften
Molekularformel |
C11H7N3O |
---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-6-8-3-4-10(15)14-11(8)9-2-1-5-13-7-9/h1-5,7H,(H,14,15) |
InChI-Schlüssel |
HBYRKPYGXWWPQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=O)N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.